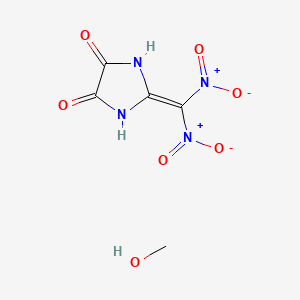
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that contains a thiazole ring. Thiazole rings are known for their aromaticity and reactivity, making them significant in various chemical and biological applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-4-chloro-1,3-thiazol-2-yl)acetamide typically involves the reaction of 5-amino-4-chloro-2-thiazolylamine with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .
Wissenschaftliche Forschungsanwendungen
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-(5-Amino-4-chloro-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate biochemical pathways, depending on its structure and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-Amino-4-chlorothiazole
- 5-Methyl-4-chlorothiazole
- 2-Acetylthiazole
Uniqueness
N-(5-Amino-4-chloro-1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
828920-67-8 |
|---|---|
Molekularformel |
C5H6ClN3OS |
Molekulargewicht |
191.64 g/mol |
IUPAC-Name |
N-(5-amino-4-chloro-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H6ClN3OS/c1-2(10)8-5-9-3(6)4(7)11-5/h7H2,1H3,(H,8,9,10) |
InChI-Schlüssel |
NYZQZMFBXJMONZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC(=C(S1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)


![L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14207006.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[3-(trifluoromethyl)phenyl]-](/img/structure/B14207035.png)

![1-Bromo-2-[(3-chlorophenyl)ethynyl]benzene](/img/structure/B14207041.png)

